5-(2-Aminoethoxy)-2,3-dihydro-1,4-benzodioxine
Overview
Description
5-(2-Aminoethoxy)-2,3-dihydro-1,4-benzodioxine is an organic compound that features a unique structure with a dioxin ring fused to a benzene ring
Preparation Methods
The synthesis of 5-(2-Aminoethoxy)-2,3-dihydro-1,4-benzodioxine typically involves several steps. One common method starts with 2,3-dihydroxybenzoic acid as the initial material. The synthetic route includes the alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification . This method is advantageous due to fewer side reactions, simplified synthetic and isolation processes, and increased yield with higher purity, making it suitable for large-scale preparation .
Chemical Reactions Analysis
5-(2-Aminoethoxy)-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
5-(2-Aminoethoxy)-2,3-dihydro-1,4-benzodioxine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Aminoethoxy)-2,3-dihydro-1,4-benzodioxine involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
5-(2-Aminoethoxy)-2,3-dihydro-1,4-benzodioxine can be compared with similar compounds such as:
2,3-Dihydrobenzo[b][1,4]dioxin-5-amine: This compound has a similar dioxin structure but lacks the ethylamine group.
2,3-Dihydrobenzo[b][1,4]dioxin-5-ol: This compound features a hydroxyl group instead of the ethylamine group.
Ethyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate: This compound has a more complex structure with additional functional groups.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)ethanamine |
InChI |
InChI=1S/C10H13NO3/c11-4-5-12-8-2-1-3-9-10(8)14-7-6-13-9/h1-3H,4-7,11H2 |
InChI Key |
WPGSNSJXDNFWLM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC=C2OCCN |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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